

Application Note: 4,4-Dimethyloxolan-3-amine Hydrochloride in Parallel Synthesis

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Compound of Interest

Compound Name: 4,4-Dimethyloxolan-3-amine
hydrochloride

CAS No.: 15833-88-2

Cat. No.: B1376309

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Abstract

This guide details the technical application of **4,4-dimethyloxolan-3-amine hydrochloride** (CAS: 2375028-35-4 / 15833-87-1) as a high-value building block in parallel medicinal chemistry. Unlike simple cyclic amines, this scaffold incorporates a gem-dimethyl group adjacent to the amine center, leveraging the Thorpe-Ingold effect to restrict conformational flexibility. This structural feature is critical for improving metabolic stability and locking bioactive conformations in Fragment-Based Drug Discovery (FBDD). This document provides optimized protocols for amide coupling and S_NAr reactions, specifically tailored for automated liquid handling systems.

Introduction: Structural Rationale & The Gem-Dimethyl Effect

In modern lead optimization, the oxolane (tetrahydrofuran) ring acts as a polar bioisostere for cyclopentane or proline, offering improved aqueous solubility and hydrogen-bond accepting capability. However, the unsubstituted oxolane ring is often conformationally mobile ("floppy"), which can result in a high entropic penalty upon binding to a protein target.

The inclusion of the 4,4-dimethyl group in 4,4-dimethyloxolan-3-amine introduces significant steric bulk, exploiting the Thorpe-Ingold effect (or gem-dimethyl effect).

Key Mechanistic Advantages:

- **Conformational Lock:** The bulky methyl groups restrict the rotation of the adjacent C-N bond and the ring puckering, effectively populating specific rotamers that may match the bioactive conformation of the target [1].
- **Metabolic Blocking:** The C4 position of tetrahydrofuran is a common site for oxidative metabolism (P450-mediated hydroxylation). Methylation at this position blocks this "soft spot," potentially extending the half-life () of the final drug candidate [2].
- **Lipophilicity Tuning:** The addition of two methyl groups increases LogP slightly, balancing the polarity of the ether oxygen and improving membrane permeability.

Chemical Properties & Handling[1][2][3][4]

Compound: **4,4-Dimethyloxolan-3-amine hydrochloride** Formula: $C_6H_{13}NO \cdot HCl$ MW: 115.17 (Free Base) / 151.63 (Salt)

Solubility Profile (Critical for Automation)

As a hydrochloride salt, this building block exhibits high polarity. Proper solvent selection is required to prevent nozzle clogging in liquid handlers.

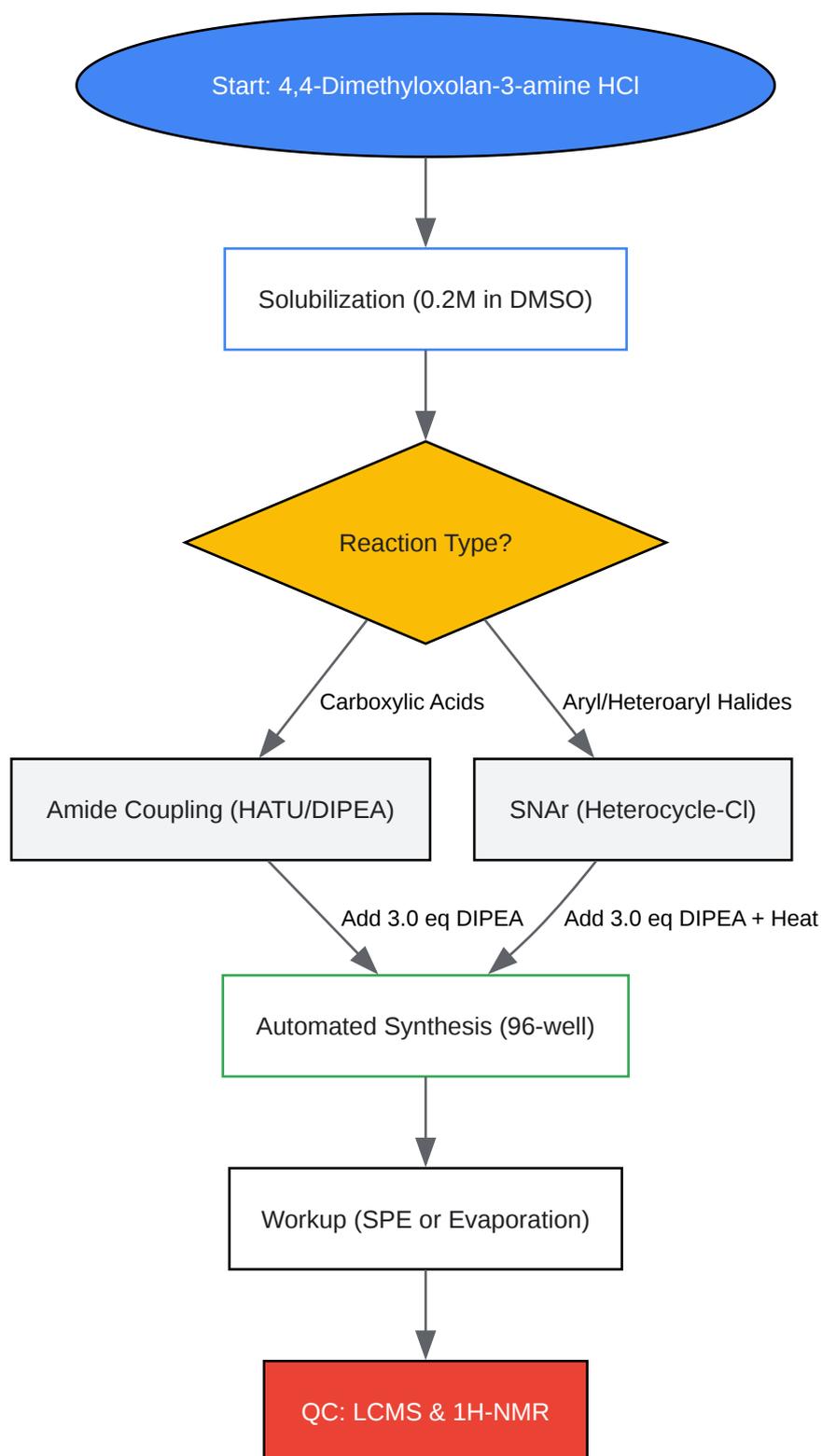
Solvent	Solubility Rating	Application Note
Water	High (>100 mM)	Ideal for aqueous workups but rarely used in synthesis steps.
DMSO	High (>100 mM)	Recommended. Universal solvent for stock solutions.
DMF	High (>50 mM)	Recommended. Standard solvent for amide couplings.
DCM	Low / Insoluble	Avoid as primary solvent. Salt will crash out.[1]
Methanol	Moderate	Good for transfer, but may interfere with activated esters.

Handling Precautions[6]

- Hygroscopicity: HCl salts of small amines are often hygroscopic. Weighing should be performed rapidly, or the solid should be stored in a desiccator.
- Free-Basing: For reactions requiring a free amine (e.g., S_NAr), an excess of organic base (DIPEA or TEA) must be included in the reaction mixture to neutralize the HCl counterion in situ.

Automated Workflow Visualization

The following diagram illustrates the decision logic for utilizing this building block in a library synthesis campaign.



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Figure 1: Decision tree for parallel synthesis workflows involving amine hydrochloride salts.

Protocol A: High-Throughput Amide Coupling

Application: Generating diverse amide libraries for SAR exploration. Scale: 50 μmol per well (96-well plate format).

Reagents

- Stock A (Amine): 4,4-Dimethyloxolan-3-amine HCl (0.2 M in DMF).
- Stock B (Acids): Diverse Carboxylic Acids (0.2 M in DMF).
- Activator: HATU (0.2 M in DMF).
- Base: DIPEA (Neat or 2.0 M in NMP).

Step-by-Step Procedure

- Plate Preparation: Load 250 μL of Stock B (50 μmol acid, 1.0 eq) into each well of a deep-well polypropylene plate.
- Activation: Add 250 μL of Activator (HATU, 50 μmol , 1.0 eq) to each well.
- Base Addition 1: Add 50 μL of DIPEA (approx. 300 μmol , 6.0 eq).
 - Note: High base load is required to neutralize the amine HCl salt and the acid, ensuring the pH remains basic for HATU activation.
- Incubation: Shake at 600 rpm for 10 minutes at Room Temperature (RT) to form the activated ester.
- Amine Addition: Add 250 μL of Stock A (50 μmol amine, 1.0 eq).
- Reaction: Seal plate and shake at RT for 16 hours.
- Quench: Add 50 μL of 10% aqueous ethylenediamine to scavenge unreacted activated esters (optional).
- Workup: Evaporate solvent (Genevac) or perform solid-phase extraction (SPE) using a carbonate resin to remove excess acid.

Validation Criteria:

- Conversion: >85% by LCMS (UV 254 nm or ELSD).
- Mass Spec: Observe $[M+H]^+$ corresponding to Product MW.

Protocol B: S_NAr Displacement (Kinase Scaffolds)

Application: Synthesis of kinase inhibitors by displacing halides on pyrimidines, purines, or quinazolines. Mechanism: Nucleophilic Aromatic Substitution.^{[2][3]}

Reagents

- Electrophile: 4-Chloropyrimidine or similar scaffold (0.2 M in DMSO).
- Nucleophile: 4,4-Dimethyloxolan-3-amine HCl (0.2 M in DMSO).
- Base: DIPEA (Neat).

Step-by-Step Procedure

- Reagent Transfer: In a chemically resistant 96-well plate (glass inserts or polypropylene), combine:
 - 250 μ L Electrophile solution (50 μ mol, 1.0 eq).
 - 300 μ L Nucleophile solution (60 μ mol, 1.2 eq).
- Base Addition: Add 43 μ L DIPEA (250 μ mol, 5.0 eq).
 - Critical: The first equivalent of base neutralizes the HCl salt. The remaining equivalents drive the reaction and neutralize the HCl generated during substitution.
- Thermal Cycle: Seal the plate firmly with a heat-resistant mat.
 - Temperature: 80°C - 100°C (depending on electrophile reactivity).
 - Time: 12 - 24 hours.

- Cooling: Allow plate to reach RT.
- Filtration: If precipitation occurs, filter through a frit plate.
- Purification: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Quality Control

Because the oxolane ring and the aliphatic amine lack strong chromophores, standard UV detection (254 nm) may be insufficient if the coupling partner (acid/electrophile) is also UV-silent.

Recommended Detection Methods

- ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detection is highly recommended for quantifying this amine and its non-aromatic derivatives.
- NMR Validation:
 - ¹H NMR (DMSO-d₆): Look for the diagnostic gem-dimethyl singlets. In the free base/product, these typically appear distinct from the solvent peaks.
 - Shift: Upon amide bond formation, the multiplet corresponding to the CH-N proton (position 3 of the ring) will shift downfield (deshielding effect of the carbonyl).

References

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